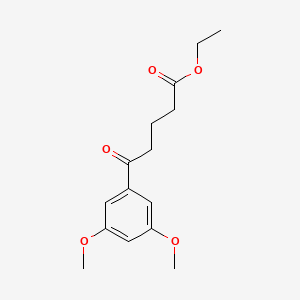

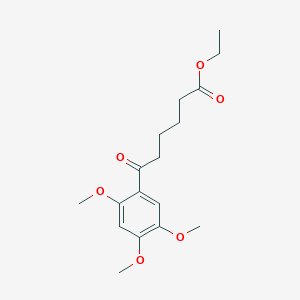

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include regioselective chlorination and Michael-Aldol condensation. For instance, the regioselective chlorination of a methyl group in a complex ester was achieved using sulfuryl chloride in methylene chloride, as described in the synthesis of key compounds in biotin synthesis . Similarly, a three-component synthetic protocol was developed for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which involved starting from ethyl 3-oxohexanoate . These methods suggest that the synthesis of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate could potentially involve similar strategies, such as the use of a catalyst and regioselective functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate has been studied using techniques like single crystal X-ray structural analysis. For example, the structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . This suggests that the molecular structure of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate might also exhibit interesting conformational characteristics, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate include Michael-Aldol condensation, which leads to the formation of cyclohexanone derivatives with specific configurations of substituent groups . These reactions are typically facilitated by the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions, which could also be relevant for the reactivity of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods. For instance, IR and NMR spectra were used to analyze the synthesized pyran derivatives . The presence of intermolecular hydrogen bonds and weak intermolecular interactions was observed in the case of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . These findings suggest that ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate may also exhibit specific physical and chemical properties, such as solubility and stability, which could be influenced by its functional groups and molecular conformation.

Scientific Research Applications

Antioxidant Activity Analysis

The study of antioxidants in various fields, including food engineering, medicine, and pharmacy, highlights the significance of compounds with antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds, which could be relevant for evaluating the antioxidant potential of Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate (Munteanu & Apetrei, 2021).

Neuroprotective and Antioxidant Activities

Ethyl ferulate, a phenylpropanoid with structural similarities, has been studied for its anti-inflammatory, antioxidant, and neuroprotective activities. This suggests that Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate could also be explored for similar biological activities in nutraceutical and pharmaceutical applications (Cunha et al., 2019).

Chemical Detection and Analysis

The application of canines as chemical detectors for explosives demonstrates the importance of understanding the chemical properties and detection methods of various compounds. Research in this area could involve the investigation of Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate's potential as a marker or its behavior in detection systems (Furton & Myers, 2001).

Environmental Impact and Biodegradation

The biodegradation and fate of chemicals in the environment, such as the gasoline ether oxygenate ethyl tert-butyl ether (ETBE), are crucial for assessing environmental impact and remediation strategies. Similar studies could focus on the environmental behavior and degradation pathways of Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate to ensure environmental safety (Thornton et al., 2020).

Mechanism of Action

It’s worth noting that compounds containing the trimethoxyphenyl (tmp) group, which is present in ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate, have been associated with diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

These compounds have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

properties

IUPAC Name |

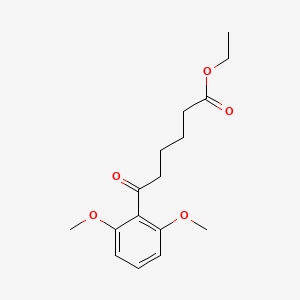

ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOUPCXFWYHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257651 | |

| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

951887-91-5 | |

| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.